molecular formula C21H23N3O2 B5905344 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide

3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide

Numéro de catalogue B5905344
Poids moléculaire: 349.4 g/mol
Clé InChI: HGHWJVJLPDVDFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide, also known as BCMP, is a small molecule that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mécanisme D'action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide involves the selective inhibition of the Kv7.2/7.3 potassium channel, which plays a key role in regulating neuronal excitability. By blocking the activity of this channel, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide can reduce the firing rate of neurons and decrease the likelihood of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has been found to have other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of Parkinson's disease. 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has also been found to have anti-inflammatory properties, which could be useful in treating a variety of inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide in lab experiments is its selectivity for the Kv7.2/7.3 potassium channel, which allows for more precise manipulation of neuronal activity. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental contexts.

Orientations Futures

There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide. One area of interest is the development of more potent analogs of this compound, which could be used to further investigate its effects on neuronal activity. Another potential avenue of research is the investigation of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide could be explored as a potential therapeutic agent for a variety of neurological and inflammatory conditions.

Méthodes De Synthèse

The synthesis of 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide involves several steps, including the reaction of 2-methoxybenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-methoxybenzylamine. This intermediate is then reacted with 1H-benzimidazole-1-carboxylic acid to form 3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

3-(1H-benzimidazol-1-yl)-N-cyclopropyl-N-(2-methoxybenzyl)propanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Propriétés

IUPAC Name

3-(benzimidazol-1-yl)-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-20-9-5-2-6-16(20)14-24(17-10-11-17)21(25)12-13-23-15-22-18-7-3-4-8-19(18)23/h2-9,15,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHWJVJLPDVDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(C2CC2)C(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.